REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:8][N:9]([C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])[C:18]([CH3:19])([CH3:20])[CH3:21])([CH3:5])([CH3:6])[CH3:7].[C:22](=[O:23])([OH:24])[O-:25].[Na+:26]>>[NH2:8][N:9]([C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17])[C:18]([CH3:19])([CH3:20])[CH3:21]
|
Name
|
CC(C)(C)OC(=O)NN(C(=O)c1ccccc1)C(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)NN(C(=O)c1ccccc1)C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)N(N)C(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |